N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-9-2-7-12-14(21)13(8-18-15(12)19-9)16(22)20-11-5-3-10(17)4-6-11/h2-8H,1H3,(H,20,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INESTLNVDNGGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-fluoroaniline with a suitable diketone, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are critical components of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted derivatives with different functional groups .
Scientific Research Applications
N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death or inhibition of cell proliferation .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Halogenation (Cl, F) at positions 6 and 7 enhances electrophilicity and may improve target binding, as seen in 7-chloro-6-fluoro derivatives .
- Functional Group Impact : Replacing the carboxylic acid group (e.g., in ) with a carboxamide (target compound) may alter solubility and bioavailability.
- Synthetic Efficiency : Yields vary significantly (10–79%) depending on substituents and reaction conditions. For example, bulky groups (e.g., adamantyl in ) or complex linkers (e.g., hydrazinyl in ) reduce yields due to steric hindrance .
Biological Activity
N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, also known by its CAS number 1251694-45-7, is a compound belonging to the naphthyridine class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
The molecular formula of this compound is with a molecular weight of 430.4 g/mol. The structure features a naphthyridine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1251694-45-7 |
| Molecular Formula | C₃₄H₁₉FN₄O₃ |
| Molecular Weight | 430.4 g/mol |
Biological Activity Overview
Research indicates that naphthyridine derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Naphthyridine compounds have been shown to possess significant antibacterial properties. For instance, compounds similar to N-(4-fluorophenyl)-7-methyl-4-oxo have been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics.
- Anticancer Properties : Studies have suggested that naphthyridine derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and interference with cell cycle progression.
Case Studies
- Antibacterial Efficacy : A study by Kumar et al. (2009) evaluated various naphthyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the naphthyridine structure enhanced antibacterial potency significantly.
- Anticancer Activity : Research published in the European Journal of Medicinal Chemistry explored a series of naphthyridine derivatives for their cytotoxic effects on human cancer cell lines. The findings revealed that compounds with specific substitutions at the 7-position exhibited increased activity against breast and lung cancer cells.
- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of naphthyridine derivatives, showing that they could reduce inflammation markers in vitro and in vivo models.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis typically involves cyclization of a 2-aminopyridine derivative with a β-keto ester, followed by functionalization of the naphthyridine core. For example:
Core formation : React 7-methyl-1,8-naphthyridin-4(1H)-one with ethyl chlorooxoacetate in DMF under reflux (120°C, 8 hours) to introduce the carboxamide group .
Fluorophenyl substitution : Use Ullmann coupling or Buchwald-Hartwig amination with 4-fluoroaniline in the presence of Pd(OAc)₂ and Xantphos (yield: ~65–76%) .
- Optimization : Sonochemical methods (ultrasound irradiation at 40 kHz) reduce reaction time by 30% compared to thermal methods .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical techniques :
- ¹H/¹³C NMR : Key peaks include δ 8.90–9.29 (naphthyridine H2/H5/H7 protons) and δ 7.15–7.62 (fluorophenyl aromatic protons) .
- IR spectroscopy : Confirm carbonyl stretches (C=O at 1651–1686 cm⁻¹) and amide N-H (3112–3086 cm⁻¹) .
- Mass spectrometry : Molecular ion [M⁺] at m/z 423–440 .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Ethanol | ~10 |
| Water | <1 |
- Stability : Stable at −20°C for 6 months; degrades by 15% in aqueous buffer (pH 7.4) after 24 hours at 37°C .
Advanced Research Questions
Q. What computational strategies are recommended for predicting target binding and SAR?
- In silico methods :
- Molecular docking : Use AutoDock Vina with crystal structures of topoisomerase II (PDB: 1ZXM) to assess fluorophenyl interactions in the hydrophobic pocket .
- Quantum chemical calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential maps for reactivity analysis .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Case study : A 10-fold potency drop in murine models vs. cell assays was traced to poor blood-brain barrier penetration.
- Mitigation :
Prodrug design : Introduce a tert-butyl carbamate group to improve logP by 1.2 units .
Microsomal stability testing : Use liver microsomes (human/mouse) with NADPH to identify oxidative hotspots (e.g., C4-oxo group susceptibility) .
Q. What advanced spectroscopic techniques elucidate its interaction with biological targets?
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to DNA gyrase B (KD = 2.3 nM) .
- Cryo-EM : Resolve compound-induced conformational changes in ribosomes at 3.2 Å resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
